[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
CAS No.: 2565792-66-5
Cat. No.: VC11656642
Molecular Formula: C23H42NOPS
Molecular Weight: 411.6 g/mol
* For research use only. Not for human or veterinary use.
![[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide - 2565792-66-5](/images/structure/VC11656642.png)
Specification
CAS No. | 2565792-66-5 |
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Molecular Formula | C23H42NOPS |
Molecular Weight | 411.6 g/mol |
IUPAC Name | (R)-N-[(1S)-1-(2-ditert-butylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Standard InChI | InChI=1S/C23H42NOPS/c1-20(2,3)19(24-27(25)23(10,11)12)17-15-13-14-16-18(17)26(21(4,5)6)22(7,8)9/h13-16,19,24H,1-12H3/t19-,27-/m1/s1 |
Standard InChI Key | OANYQSHMGOEADJ-XHCCPWGMSA-N |
Isomeric SMILES | CC(C)(C)[C@@H](C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)N[S@](=O)C(C)(C)C |
SMILES | CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Canonical SMILES | CC(C)(C)C(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide delineates its intricate stereochemistry and substituent arrangement. Key components include:
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Di-tert-butylphosphanyl group: A bulky phosphine donor atom that enhances steric shielding and metal-ligand coordination stability.
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Sulfinamide moiety: A chiral sulfinyl group (S(R) configuration) that directs asymmetric induction during catalysis.
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2,2-Dimethylpropyl chain: A rigid, branched alkyl substituent that modulates ligand solubility and spatial orientation .
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₂₅H₃₈NOPS (inferred from analogs) | |
Molecular Weight | ~431.62 g/mol (analog-based estimate) | |
CAS Number | Not publicly disclosed | – |
Stereochemical Configuration
The ligand’s stereogenic centers—the sulfur atom in the sulfinamide (S(R)) and the carbon bearing the phosphanyl-phenyl group (1S)—are critical for enantiocontrol. This non-C2-symmetric arrangement disrupts mirror-plane symmetry, enabling differentiation of prochiral substrates in catalytic cycles .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: Decomposition temperatures exceed 150°C, suitable for high-temperature reactions.
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Solubility: Moderately soluble in dichloromethane, toluene, and THF; poorly soluble in hexanes and water .
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Storage: Stable under inert atmospheres at room temperature, avoiding prolonged exposure to moisture .
Spectroscopic Characterization
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31P NMR: A singlet near δ 60–70 ppm confirms the presence of the di-tert-butylphosphanyl group.
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1H/13C NMR: Distinct resonances for tert-butyl (δ ~1.3 ppm), sulfinamide (δ ~3.1 ppm), and dimethylpropyl groups (δ ~0.9–1.1 ppm) .
Applications in Asymmetric Catalysis
Transition Metal-Catalyzed Hydrogenation
This ligand excels in asymmetric hydrogenation of α,β-unsaturated carbonyls, achieving >95% enantiomeric excess (ee) with rhodium or iridium complexes. The 2,2-dimethylpropyl group’s rigidity prevents undesired substrate-ligand interactions, enhancing selectivity .
Cross-Coupling Reactions
In palladium-catalyzed Suzuki-Miyaura couplings, the ligand accelerates aryl-aryl bond formation while suppressing β-hydride elimination. Representative data:
Industrial Pharmaceutical Synthesis
The ligand facilitates scalable production of chiral amines and alcohols, critical intermediates in APIs for antihypertensives and antivirals. Its robustness under harsh conditions reduces catalyst loading to 0.1–0.5 mol% in commercial processes .
Comparative Analysis with Structural Analogs
vs. Phenylmethyl-Substituted SadPhos
Replacing the 2,2-dimethylpropyl group with a phenylmethyl moiety (CAS 2565792-23-4) alters catalytic behavior:
Parameter | 2,2-Dimethylpropyl Variant | Phenylmethyl Variant |
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Steric Bulk | Higher | Moderate |
Solubility in THF | 25 mg/mL | 18 mg/mL |
ee in Hydrogenation | 98% | 94% |
The dimethylpropyl variant’s enhanced steric shielding improves enantioselectivity but may reduce reaction rates in sterically congested systems .
Quantity (g) | Price (USD) | Lead Time |
---|---|---|
0.005 | 113.65 | 10–20 days |
0.025 | 437.71 | 10–20 days |
0.100 | 1,368.82 | 10–20 days |
Competitors like Aladdin provide analogous ligands but lack public pricing for this specific compound .
Future Directions and Research Opportunities
Expanding Reaction Scope
Preliminary studies suggest utility in photoredox catalysis and C–H functionalization. Computational modeling (DFT) could optimize ligand-metal pairing for emerging reaction manifolds.
Sustainable Manufacturing
Efforts to recycle ligand-metal complexes via nanofiltration or supported catalysts aim to reduce costs and environmental impact .
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